Xanthocycline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

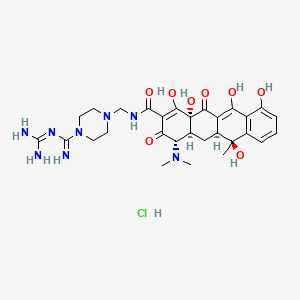

Xanthocycline est un membre de la famille des anthracyclines, qui sont des composés connus pour leurs puissantes propriétés anticancéreuses. Ces composés sont caractérisés par une structure tétracyclique avec un squelette d'anthraquinone lié à une fraction glucidique par une liaison glycosidique . This compound, en particulier, a été étudié pour sa cardiotoxicité réduite potentielle par rapport aux autres anthracyclines .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la xanthocycline implique des réactions de condensation-cyclisation de 2-méthylchromone-3-carboxylate avec des cyclohexanones . Cette réaction conduit à la formation du squelette de this compound. Le processus nécessite généralement des conditions de réaction spécifiques, notamment l'utilisation de catalyseurs et de températures contrôlées pour assurer la formation correcte du composé.

Méthodes de production industrielle : La production industrielle de la this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour isoler le produit souhaité efficacement.

Analyse Des Réactions Chimiques

Types de réactions : Xanthocycline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure de la quinone au sein de la molécule, altérant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent convertir la quinone en hydroquinone, impactant les propriétés de transport des électrons du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, améliorant potentiellement ses propriétés thérapeutiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de quinone plus réactifs, tandis que la réduction peut produire des dérivés d'hydroquinone avec des activités biologiques différentes.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des anthracyclines et de leurs dérivés.

Biologie : Investigué pour ses interactions avec les composants cellulaires, tels que l'ADN et les protéines.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son intercalation dans l'ADN, ce qui inhibe l'activité des topoisomérases . Cela conduit à l'arrêt de la réplication et de la transcription de l'ADN, provoquant finalement la mort cellulaire. La structure de la quinone du composé lui permet de participer à des réactions redox, générant des espèces réactives de l'oxygène qui peuvent endommager les composants cellulaires .

Composés similaires :

Doxorubicine : Une autre anthracycline largement utilisée dans le traitement du cancer.

Daunorubicine : Semblable à la doxorubicine, utilisée dans le traitement des leucémies et des lymphomes.

Epirubicine : Un dérivé de la doxorubicine avec une structure légèrement différente, conduisant à des propriétés pharmacocinétiques différentes.

Idarubicine : Une autre anthracycline avec une structure modifiée pour réduire la cardiotoxicité.

Unicité de la this compound : this compound est unique en son potentiel à offrir une cardiotoxicité réduite tout en conservant de puissantes propriétés anticancéreuses . Cela en fait un candidat prometteur pour des recherches et des développements supplémentaires dans le domaine de l'oncologie.

Applications De Recherche Scientifique

Xanthocycline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of anthracyclines and their derivatives.

Biology: Investigated for its interactions with cellular components, such as DNA and proteins.

Mécanisme D'action

The mechanism of action of xanthocycline involves its intercalation into DNA, which inhibits the activity of topoisomerases . This leads to the halting of DNA replication and transcription, ultimately causing cell death. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components .

Comparaison Avec Des Composés Similaires

Doxorubicin: Another anthracycline used extensively in cancer treatment.

Daunorubicin: Similar to doxorubicin, used in the treatment of leukemias and lymphomas.

Epirubicin: A derivative of doxorubicin with a slightly different structure, leading to different pharmacokinetic properties.

Idarubicin: Another anthracycline with a modified structure to reduce cardiotoxicity.

Uniqueness of Xanthocycline: this compound is unique in its potential to offer reduced cardiotoxicity while maintaining potent anticancer properties . This makes it a promising candidate for further research and development in the field of oncology.

Propriétés

Numéro CAS |

13040-98-7 |

|---|---|

Formule moléculaire |

C29H39ClN8O8 |

Poids moléculaire |

663.1 g/mol |

Nom IUPAC |

(4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C29H38N8O8.ClH/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31;/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34);1H/t14-,15-,20-,28+,29-;/m0./s1 |

Clé InChI |

BTGFEDVEKZEFQK-SOQZIHGPSA-N |

SMILES isomérique |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl |

SMILES canonique |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.